molecular formula C14H18F3NO3 B7635206 N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No. B7635206
M. Wt: 305.29 g/mol
InChI Key: JRNXXFYVCBZDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide, commonly known as TFEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TFEA is a member of the acetamide class of compounds and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TFEA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. TFEA has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
TFEA has been shown to have anti-inflammatory effects in animal models of arthritis and inflammatory bowel disease. Additionally, TFEA has been shown to inhibit the growth of cancer cells in vitro and in animal models. TFEA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using TFEA in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, TFEA is stable under a wide range of conditions, making it easy to handle in lab experiments. One limitation of using TFEA is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on TFEA. One area of interest is in developing more potent analogs of TFEA with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of TFEA and its potential use in treating various medical conditions. Finally, more research is needed to determine the optimal dosages and administration routes for TFEA in humans.

Synthesis Methods

TFEA can be synthesized through a multi-step process starting with the reaction of 4-(ethoxymethyl)benzyl chloride with 2,2,2-trifluoroethanol in the presence of a base. The resulting intermediate is then reacted with acetic anhydride and ammonia to produce TFEA.

Scientific Research Applications

TFEA has been studied for its potential use as a therapeutic agent in various medical conditions. Research has shown that TFEA has anti-inflammatory properties and may be effective in treating conditions such as arthritis and inflammatory bowel disease. Additionally, TFEA has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-2-20-8-12-5-3-11(4-6-12)7-18-13(19)9-21-10-14(15,16)17/h3-6H,2,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNXXFYVCBZDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)CNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

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